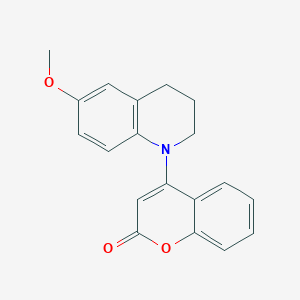

MY-1442

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one |

InChI |

InChI=1S/C19H17NO3/c1-22-14-8-9-16-13(11-14)5-4-10-20(16)17-12-19(21)23-18-7-3-2-6-15(17)18/h2-3,6-9,11-12H,4-5,10H2,1H3 |

InChI Key |

SPAMYFYFUGDCGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(CCC2)C3=CC(=O)OC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WS-1442 (frequently referred to as MY-1442)

Disclaimer: Initial searches for "MY-1442" did not yield a specific compound with that designation. However, the query strongly correlates with WS-1442 , a well-researched, standardized special extract from the leaves and flowers of hawthorn (Crataegus spp.). This guide focuses on the scientifically documented mechanism of action of WS-1442.

The hawthorn extract WS-1442 is a complex herbal medicinal product used in the treatment of mild forms of chronic heart failure.[1][2] Its therapeutic effects are not attributed to a single molecule but rather to the synergistic action of its various constituents, primarily oligomeric procyanidins (OPCs) and flavonoids.[2][3] WS-1442 exerts its cardioprotective and cardiotonic effects through a multi-target mechanism, influencing endothelial function, myocardial contractility, and cellular signaling pathways.

Core Mechanisms of Action

The mechanism of action of WS-1442 is multifaceted, with two prominent, distinct pathways identified that contribute to its efficacy in preventing endothelial barrier dysfunction and edema, a condition associated with chronic heart failure.[1]

-

Promotion of Endothelial Barrier Integrity: WS-1442 enhances the stability of the endothelial barrier by activating a barrier-enhancing pathway that involves the phosphorylation of cortactin.[1] This action is primarily attributed to the oligomeric procyanidins found within the methanolic fraction of the extract.[1]

-

Inhibition of Endothelial Hyperpermeability: The extract concurrently inhibits endothelial hyperpermeability by blocking a barrier-disruptive pathway involving calcium signaling.[1][3] The ethanolic fraction of WS-1442 is responsible for this effect, though the specific calcium-active substance(s) have not yet been fully identified.[1]

Beyond its effects on the endothelium, WS-1442 has been shown to have a positive inotropic effect on the myocardium, meaning it increases the force of heart muscle contractions.[2] This is likely achieved through a cyclic adenosine monophosphate (cAMP)-independent inhibition of the sodium-potassium-ATPase (Na+/K+-ATPase) pump, which leads to a transient increase in intracellular calcium.[2] Additionally, WS-1442 promotes vasorelaxation by increasing the release of nitric oxide (NO) from the endothelium, an effect mediated by the phosphorylation of endothelial nitric oxide synthase (eNOS).[2][3]

Recent studies have also uncovered a novel mechanism of action for WS-1442, demonstrating its ability to stimulate cardiomyogenesis and angiogenesis from stem cells.[4][5] This suggests a potential role for the extract in cardiac regeneration. This effect is thought to be mediated through the modulation of several developmental signaling pathways, including the upregulation of brain-derived neurotrophic factor (BDNF) and retinoic acid, and the inhibition of transforming growth factor β/bone morphogenetic protein (TGFβ/BMP) and fibroblast growth factor (FGF) signaling.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the composition and clinical investigation of WS-1442.

Table 1: Composition of WS-1442 Standardized Extract

| Component | Specification | Reference |

| Origin | Dry extract from hawthorn leaves with flowers | [2] |

| Extraction Solvent | Ethanol 45% (w/w) | [2] |

| Drug-to-Solvent Ratio | 4-6.6:1 | [2] |

| Oligomeric Procyanidins (OPCs) | Standardized to 17.3-20.1% | [2] |

| Other Components | Flavonoids (hyperoside, vitexin-rhamnoside, rutin, vitexin), triterpenoids, phenol carboxylic acids | [2] |

Table 2: Summary of a Clinical Trial on WS-1442 in Heart Failure (NYHA Class II)

| Parameter | WS-1442 Group | Placebo Group | p-value | Reference |

| Number of Patients | 20 | 20 | N/A | [7] |

| Treatment Duration | 12 weeks | 12 weeks | N/A | [7] |

| Dosage | 3 x 1 capsule daily | 3 x 1 capsule daily | N/A | [7] |

| Change in Exercise Tolerance | +66.3 W x min (10.8% increase) | -105.3 W x min (16.9% reduction) | 0.06 | [7] |

| Change in Double Product | -14.4 mmHg s⁻¹ (26.8% decrease) | -1.3 mmHg s⁻¹ (2.7% decrease) | N/A | [7] |

Experimental Protocols

Bioactivity-Guided Fractionation of WS-1442

To identify the active constituents of WS-1442 responsible for its dual mechanism of action on the endothelial barrier, a bioactivity-guided fractionation approach was employed.

-

Initial Fractionation: The crude WS-1442 extract was subjected to successive elution with solvents of increasing polarity: water, 95% ethanol, methanol, and 70% acetone, to generate four primary fractions.

-

Bioactivity Screening: The activity of each fraction was assessed by measuring its ability to reduce endothelial hyperpermeability. The water fraction was found to be inactive.

-

Mechanism-Specific Assays: The active fractions were further analyzed using specific readouts for the two proposed mechanisms:

-

Calcium Signaling: Intracellular calcium levels were measured to screen for inhibition of the barrier-disruptive pathway.

-

Cortactin Phosphorylation: The phosphorylation of cortactin was analyzed to assess the activation of the barrier-enhancing pathway.

-

-

Sub-fractionation and Compound Identification: The fractions showing activity in the mechanism-specific assays (ethanolic for calcium signaling, methanolic for cortactin activation) were further sub-fractionated to isolate and identify the responsible compounds.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Dual mechanism of WS-1442 on the endothelial barrier.

Caption: Workflow for bioactivity-guided fractionation of WS-1442.

References

- 1. The Dual Edema-Preventing Molecular Mechanism of the Crataegus Extract WS 1442 Can Be Assigned to Distinct Phytochemical Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benefit-Risk Assessment of Crataegus Extract WS 1442: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Frontiers | Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? [frontiersin.org]

- 5. Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical efficacy of crataegus extract WS 1442 in congestive heart failure NYHA class II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Tubulin Polymerization Inhibitors: A Case Study Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Their essential function in mitosis makes them a prime target for the development of anticancer therapeutics. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. This technical guide provides a comprehensive overview of the core principles and methodologies used to characterize tubulin polymerization inhibitors, using a representative compound active against the MGC-803 human gastric cancer cell line as a case study. The document details its mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation.

Introduction to Tubulin Polymerization and its Inhibition

Microtubules are highly dynamic structures that undergo constant cycles of polymerization (assembly) and depolymerization (disassembly). This dynamic instability is essential for the formation and function of the mitotic spindle during cell division. Tubulin polymerization inhibitors interfere with this process, leading to a disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells. These inhibitors are broadly classified based on their binding site on the tubulin dimer, with the colchicine, vinca alkaloid, and taxane binding sites being the most well-characterized. Colchicine-binding site inhibitors, such as the subject of this guide, prevent the polymerization of tubulin dimers into microtubules.

Mechanism of Action of a Representative Tubulin Inhibitor in MGC-803 Cells

The representative tubulin polymerization inhibitor discussed here exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules, thus inhibiting their formation. The downstream consequences of this action in MGC-803 gastric cancer cells include:

-

Disruption of the Microtubule Network: Inhibition of tubulin polymerization leads to a significant reduction in the cellular microtubule network.

-

Cell Cycle Arrest: The absence of a functional mitotic spindle activates the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and mitochondrial dysfunction, ultimately leading to cell death.

Quantitative Data Presentation

The efficacy of the representative tubulin inhibitor has been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| MGC-803 | Human Gastric Cancer | 15 |

| HGC-27 | Human Gastric Cancer | 25 |

| K562 | Human Myelogenous Leukemia | 14 |

| BT549 | Human Breast Cancer | 8 |

| NCI-H460 | Human Lung Cancer | 15 |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| Representative Inhibitor | 0.73 |

| Colchicine (Reference) | 1.5 |

Table 3: Cell Cycle Arrest in MGC-803 Cells (24h treatment)

| Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control (0) | 60.5 | 25.3 | 14.2 |

| 10 | 45.2 | 15.1 | 39.7 |

| 20 | 20.1 | 8.5 | 71.4 |

Table 4: Apoptosis Induction in MGC-803 Cells (48h treatment)

| Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Control (0) | 5.2 |

| 10 | 25.8 |

| 20 | 55.3 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: MGC-803 cells are seeded into 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the tubulin inhibitor (e.g., 0.1 nM to 1 µM) in triplicate and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis of the dose-response curve.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing purified bovine tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared on ice.

-

Inhibitor Addition: The representative tubulin inhibitor or a reference compound (e.g., colchicine) is added to the reaction mixture at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C in a fluorescence plate reader.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time (e.g., every minute for 60 minutes) with excitation at 360 nm and emission at 450 nm.

-

Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by plotting the rate of polymerization against the inhibitor concentration.

Immunofluorescence Microscopy for Microtubule Network Analysis

-

Cell Culture and Treatment: MGC-803 cells are grown on glass coverslips and treated with the tubulin inhibitor at the desired concentration for 24 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Non-specific binding is blocked with 1% BSA in PBS. The cells are then incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Staining and Mounting: The nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.

-

Imaging: The microtubule network is visualized using a confocal microscope.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: MGC-803 cells are treated with the tubulin inhibitor for 24 hours. Both adherent and floating cells are collected by trypsinization and centrifugation.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: MGC-803 cells are treated with the tubulin inhibitor for 48 hours. Cells are harvested as described for cell cycle analysis.

-

Staining: The cells are washed with cold PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

The representative tubulin polymerization inhibitor demonstrates potent anticancer activity against MGC-803 gastric cancer cells and other cancer cell lines. Its mechanism of action, involving the inhibition of tubulin polymerization at the colchicine-binding site, leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of novel tubulin-targeting agents. The methodologies described are fundamental to the characterization of new chemical entities in the drug discovery and development pipeline for cancer therapeutics. Further in vivo studies are warranted to establish the full therapeutic potential of such promising compounds.

An Inquiry into the Unidentified Compound MY-1442 and its Putative Role as a Colchicine Binding Site Inhibitor

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "MY-1442" in the context of tubulin polymerization or as an inhibitor of the colchicine binding site. This suggests that "this compound" may be an internal, pre-clinical code name for a compound not yet disclosed in the public domain, a novel agent for which data has not yet been published, or a potential misidentification.

While a detailed analysis of this compound is not possible due to the absence of specific data, this guide will provide a comprehensive overview of the colchicine binding site on β-tubulin, the mechanism of action of agents that target this site, and the established experimental protocols used to characterize such compounds. This information will serve as a foundational framework for understanding how a novel agent like this compound would be evaluated.

The Colchicine Binding Site: A Key Target in Cancer Therapy

The colchicine binding site is a critical pocket on the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[1][2] Microtubules are highly dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.[2] Agents that bind to the colchicine site interfere with tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis (programmed cell death).[2][3][4] This mechanism makes the colchicine binding site a highly attractive target for the development of anticancer drugs.[1][2]

General Mechanism of Colchicine Site Inhibitors

The general mechanism of action for colchicine site inhibitors (CSIs) can be visualized as a multi-step process leading to cell death.

Figure 1. General signaling pathway for Colchicine Site Inhibitors.

Experimental Protocols for Characterizing Colchicine Site Inhibitors

The following are standard experimental protocols used to investigate and quantify the effects of putative colchicine binding site inhibitors.

1. Tubulin Polymerization Assay

This is a primary assay to determine if a compound affects microtubule formation.

-

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

-

Methodology:

-

Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

-

The test compound (e.g., this compound) at various concentrations is added to the tubulin solution.

-

GTP (1 mM) is added to initiate polymerization.

-

The mixture is transferred to a temperature-controlled spectrophotometer, and the absorbance at 340 nm is monitored over time at 37°C.

-

A known colchicine site inhibitor (e.g., colchicine or combretastatin A-4) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curve.

-

Figure 2. Workflow for a tubulin polymerization assay.

2. Competitive Colchicine Binding Assay

This assay directly assesses whether a compound binds to the colchicine site.

-

Principle: This experiment measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]colchicine) from its binding site on tubulin.

-

Methodology:

-

Purified tubulin is incubated with a fixed concentration of [³H]colchicine.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

The protein-bound [³H]colchicine is separated from the unbound ligand (e.g., by gel filtration).

-

The radioactivity of the protein-bound fraction is measured by scintillation counting.

-

A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding. The Ki (inhibition constant) can be calculated.

-

3. Cell-Based Assays

These assays evaluate the effect of the compound on cancer cells.

-

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology: Cancer cell lines are treated with various concentrations of the test compound for a set period (e.g., 48 or 72 hours). A reagent like MTT is added, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan is measured, and the IC50 for cell viability is determined.

-

-

Cell Cycle Analysis:

-

Principle: Determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology: Cells are treated with the test compound, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is measured by flow cytometry. An accumulation of cells in the G2/M phase is characteristic of microtubule-targeting agents.

-

Expected Quantitative Data for a Colchicine Site Inhibitor

Should data for this compound become available, it would be expected to be summarized in tables similar to the following hypothetical examples.

Table 1: Hypothetical Inhibitory Activity of this compound

| Assay | Parameter | Value |

| Tubulin Polymerization | IC50 | e.g., 1.5 µM |

| Colchicine Binding | Ki | e.g., 0.8 µM |

Table 2: Hypothetical Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | e.g., 25 nM |

| MCF-7 | Breast Cancer | e.g., 40 nM |

| A549 | Lung Cancer | e.g., 32 nM |

References

- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Cancer Therapy: A Technical Guide to Coumarin-Based Tubulin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified tubulin as a critical target. Its polymerization into microtubules is fundamental to cell division, making it an attractive focal point for therapeutic intervention. Among the diverse scaffolds investigated, coumarins have emerged as a privileged structure, demonstrating potent tubulin polymerization inhibitory activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of coumarin-based tubulin inhibitors, offering a comprehensive resource for researchers in the field of oncology drug development.

Lead Compounds and Biological Activity

A number of coumarin-based compounds have been identified as potent inhibitors of tubulin polymerization, often targeting the colchicine binding site. These compounds exhibit significant cytotoxic effects against a range of cancer cell lines. The biological activity of several lead compounds is summarized in the tables below.

Table 1: Anti-proliferative Activity of Lead Coumarin-Based Tubulin Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| MY-413 | MGC-803 (Gastric) | 0.011 | [1][2] |

| HGC-27 (Gastric) | < 0.1 | [1] | |

| 20q | MGC-803 (Gastric) | 0.084 | |

| HCT-116 (Colon) | 0.227 | ||

| Kyse30 (Esophageal) | 0.069 | ||

| Kyse450 (Esophageal) | 0.078 | ||

| I-33 (MY-875) | MGC-803 (Gastric) | 0.027 | |

| HCT-116 (Colon) | 0.055 | ||

| KYSE450 (Esophageal) | 0.067 | ||

| MY-673 | 13 various cancer cell lines | 0.0117 - 0.3959 | |

| 12b | HSC-2 (Oral Squamous) | Nanomolar range | |

| Compound 65 | Various cancer cell lines | 0.007 - 0.047 | [3][4][5] |

Table 2: Tubulin Polymerization Inhibitory Activity of Lead Compounds

| Compound | IC50 (µM) | Binding Site | Reference |

| MY-413 | 2.46 | Colchicine | [1][2] |

| I-33 (MY-875) | 0.92 | Colchicine | |

| Compound 65 | Not explicitly stated, but confirmed to interact with the colchicine-binding site | Colchicine | [3][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a representative coumarin-based tubulin inhibitor and for key biological assays used in their evaluation.

Synthesis of 4-Substituted Coumarin Tubulin Inhibitors (Representative Protocol)

This protocol is based on the synthesis of potent 4-substituted coumarin derivatives as described by Cao et al. (2016).

General Procedure:

-

Starting Material Synthesis: The synthesis typically begins with the appropriate substituted phenols and β-ketoesters, which undergo a Pechmann condensation to form the coumarin core.

-

Introduction of the 4-phenyl group: A key step involves the introduction of a substituted phenyl group at the 4-position of the coumarin ring. This can be achieved through various cross-coupling reactions, such as the Suzuki reaction.

-

Modification of Substituents: Further modifications of the substituents on both the coumarin and the 4-phenyl ring are performed to explore structure-activity relationships (SAR). This may involve reactions such as demethylation, alkylation, or the introduction of different functional groups.

Example: Synthesis of a 4-Anilino-Coumarin Derivative

A detailed, step-by-step experimental procedure for the synthesis of compound 65 and other potent analogues can be found in the supporting information of the publication by Cao et al. in the Journal of Medicinal Chemistry, 2016, 59 (12), pp 5721–5739.[3][4][5]

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the coumarin-based inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, pH 6.9).

-

Reaction Mixture: In a 96-well plate, mix the tubulin solution with various concentrations of the test compound. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cancer cells with the coumarin-based inhibitor at a concentration around its IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase, typically the G2/M phase for tubulin inhibitors.

Signaling Pathways and Mechanisms of Action

Coumarin-based tubulin inhibitors exert their anticancer effects through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Furthermore, some of these compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some coumarin-based tubulin inhibitors, such as MY-413, have been found to inhibit kinases within the MAPK pathway, contributing to their anticancer activity.[1][2]

Caption: MAPK signaling pathway and points of inhibition by some coumarin-based compounds.

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and cell proliferation. Its dysregulation is implicated in cancer development. Some coumarin-sulfonate derivatives have been shown to activate the Hippo pathway, leading to the downregulation of the oncogenic protein YAP.

Caption: Hippo signaling pathway and its activation by certain coumarin derivatives.

Experimental Workflow

The discovery and development of coumarin-based tubulin inhibitors follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the discovery and evaluation of coumarin-based tubulin inhibitors.

Conclusion

Coumarin-based tubulin inhibitors represent a promising class of anticancer agents with potent activity against a variety of malignancies. Their mechanism of action, primarily through the inhibition of tubulin polymerization at the colchicine binding site, leads to cell cycle arrest and apoptosis. The continued exploration of the coumarin scaffold, guided by structure-activity relationship studies and a deeper understanding of their impact on cellular signaling pathways, will undoubtedly pave the way for the development of novel and effective cancer therapeutics. This guide provides a foundational resource for researchers to build upon in this exciting and critical area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Evaluation of in Vitro and in Vivo Anticancer Activity of 4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Evaluation of MY-1442 Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro anticancer activity of MY-1442, a novel coumarin-based derivative. This compound has been identified as a potent inhibitor of tubulin polymerization, demonstrating significant antiproliferative effects in various cancer cell lines. This document details the experimental protocols used to evaluate its efficacy and elucidates its mechanism of action through key signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. It specifically acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin.[1] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to microtubule depolymerization. The disruption of the microtubule network triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]

dot

Caption: Mechanism of action of this compound as a tubulin polymerization inhibitor.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of this compound was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.034[1] |

| HCT-116 | Colorectal Cancer | 0.081[1] |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 0.19[1] |

Experimental Protocols

This protocol is for determining the IC50 values of this compound.

Workflow:

dot

Caption: Workflow for the MTT-based cell viability assay.

Methodology:

-

Cancer cells (MGC-803, HCT-116, KYSE30) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound and incubated for an additional 72 hours.

-

Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated using a dose-response curve fitting software.

This assay directly measures the effect of this compound on tubulin assembly.

Methodology:

-

A reaction mixture containing purified bovine brain tubulin (3 mg/mL), GTP (1 mM), and a fluorescence reporter in a glutamate-based buffer is prepared.

-

This compound or a control vehicle is added to the reaction mixture.

-

The mixture is transferred to a pre-warmed 96-well plate.

-

Tubulin polymerization is initiated by incubating the plate at 37°C.

-

The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.

-

The IC50 for tubulin polymerization inhibition is determined from the concentration-response curve.

This assay quantifies the induction of apoptosis by this compound.

Methodology:

-

MGC-803 cells are treated with varying concentrations of this compound for 48 hours.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

This protocol determines the effect of this compound on cell cycle progression.

Methodology:

-

MGC-803 cells are treated with this compound for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.

-

Cells are stained with Propidium Iodide (50 µg/mL).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Methodology:

-

MGC-803 cells are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

The cells are washed with PBS to remove debris and then incubated with a medium containing a non-toxic concentration of this compound.

-

Images of the wound are captured at 0 and 24 hours.

-

The rate of wound closure is measured to determine the effect of this compound on cell migration.

Signaling Pathway Analysis

Inhibition of tubulin polymerization by this compound leads to the activation of the spindle assembly checkpoint, causing a mitotic block. This prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. Key proteins regulated by this compound in MGC-803 cells include a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent apoptosis. Furthermore, cell cycle arrest is associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

dot

Caption: Downstream signaling effects of this compound-induced tubulin disruption.

Conclusion

The in-vitro data strongly suggest that this compound is a promising anticancer agent with potent activity against gastric, colorectal, and esophageal cancer cell lines. Its mechanism of action as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis, is well-supported by the experimental evidence. Further in-vivo studies and preclinical development are warranted to fully evaluate the therapeutic potential of this compound.

References

Unraveling the Apoptotic Induction by MY-1442 in Cancer Cells: A Technical Overview

An In-depth Examination of the Molecular Mechanisms and Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

A comprehensive review of available scientific literature reveals no specific experimental data or direct research pertaining to a compound designated as "MY-1442" and its role in inducing apoptosis in cancer cells. The following guide, therefore, synthesizes established principles and methodologies in cancer apoptosis research to provide a foundational framework for investigating a novel compound with such a proposed mechanism of action. This document outlines the key signaling pathways commonly implicated in apoptosis, presents standardized experimental protocols to assess pro-apoptotic activity, and offers a template for the systematic presentation of quantitative data.

I. Core Signaling Pathways in Cancer Cell Apoptosis

The induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This process is tightly regulated by a complex network of signaling pathways. A novel therapeutic agent like the hypothetical this compound would likely modulate one or more of these key cascades to exert its cytotoxic effects. The two primary pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of effector caspases.[1][2] Furthermore, critical cell survival pathways are often dysregulated in cancer, and their inhibition can trigger apoptosis.

The PI3K/Akt/mTOR Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a common feature in many cancers, promoting cell survival and resistance to apoptosis.[5][6] Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are a major focus of cancer drug development.[3][7] Inhibition of this pathway can lead to the de-repression of pro-apoptotic factors and ultimately, cell death.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound, leading to apoptosis.

The Bcl-2 Family of Proteins and the Intrinsic Apoptotic Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, which is initiated in response to intracellular stress signals.[8] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[9] The ratio of these opposing factions determines the cell's fate.[10] An excess of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[11] Many anti-cancer agents function by either upregulating pro-apoptotic Bcl-2 family members or downregulating their anti-apoptotic counterparts.[12]

Caption: Hypothetical modulation of the intrinsic apoptotic pathway by this compound.

Caspase Cascade Activation

Caspases are a family of cysteine proteases that execute the apoptotic program.[13][14] They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[15] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-7).[2] Activated effector caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15] The direct activation of procaspase-3 is an emerging anti-cancer strategy.[16]

Caption: Hypothetical direct activation of procaspase-3 by this compound, bypassing upstream signaling.

II. Quantitative Data Presentation

To systematically evaluate the pro-apoptotic efficacy of a compound like this compound, quantitative data from various assays should be compiled and presented in a clear, tabular format. This facilitates comparison across different cell lines, concentrations, and time points.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| HCT-116 | Colorectal Carcinoma | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| A549 | Lung Carcinoma | 24 | Data |

| 48 | Data | ||

| 72 | Data | ||

| PC-3 | Prostate Adenocarcinoma | 24 | Data |

| 48 | Data | ||

| 72 | Data |

IC50 values represent the concentration of this compound required to inhibit cell viability by 50%.[17][18][19]

Table 2: Quantification of Apoptosis Induction by this compound

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) (Annexin V+/PI-) | Necrotic Cells (%) (Annexin V+/PI+) |

| HCT-116 | Vehicle Control | - | 48 | Data | Data |

| This compound | IC50/2 | 48 | Data | Data | |

| This compound | IC50 | 48 | Data | Data | |

| This compound | 2 x IC50 | 48 | Data | Data | |

| A549 | Vehicle Control | - | 48 | Data | Data |

| This compound | IC50/2 | 48 | Data | Data | |

| This compound | IC50 | 48 | Data | Data | |

| This compound | 2 x IC50 | 48 | Data | Data |

Quantification of apoptotic and necrotic cells is typically performed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[20][21]

Table 3: Effect of this compound on Key Apoptotic Protein Expression

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Relative Protein Expression (Fold Change vs. Control) |

| Bax | ||||

| HCT-116 | Vehicle Control | - | 24 | 1.0 |

| This compound | IC50 | 24 | Data | |

| A549 | Vehicle Control | - | 24 | 1.0 |

| This compound | IC50 | 24 | Data |

Protein expression levels are typically quantified by Western blot analysis, with band intensities normalized to a loading control.

III. Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of experimental findings. Below are standard protocols for key assays used to characterize the pro-apoptotic activity of a novel compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control group.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[19]

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[22]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[22]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

IV. Conclusion

While no specific information is currently available for "this compound," this technical guide provides a comprehensive framework for the investigation of its potential role in inducing apoptosis in cancer cells. By elucidating its effects on key signaling pathways such as the PI3K/Akt/mTOR axis and the Bcl-2 family of proteins, and by systematically quantifying its cytotoxic and pro-apoptotic activities using standardized protocols, researchers can build a robust preclinical data package. This foundational knowledge is essential for the further development of novel and effective cancer therapeutics. The provided diagrams and tables serve as templates for the clear and concise presentation of experimental findings, facilitating communication and collaboration within the scientific community.

References

- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. stratech.co.uk [stratech.co.uk]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance [mdpi.com]

- 12. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

The Impact of MY-1442 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel coumarin-based derivative, MY-1442, and its significant impact on microtubule dynamics. As a potent inhibitor of tubulin polymerization, this compound presents a promising avenue for anticancer research and development. This document collates the currently available quantitative data, outlines the likely experimental methodologies based on standard practices, and visualizes the compound's mechanism of action and relevant experimental workflows.

Core Concepts: this compound and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. This dynamic instability is a key target for a class of anticancer agents known as microtubule-targeting agents (MTAs).

This compound is a novel, synthetically developed coumarin-based derivative that has been identified as a potent MTA.[1] It exerts its biological effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different cancer cell lines and in a preclinical in vivo model.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) |

| MGC-803 | Gastric Cancer | 0.034[1] |

| HCT-116 | Colon Cancer | 0.081[1] |

| KYSE30 | Esophageal Cancer | 0.19[1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Treatment Dose | Tumor Growth Inhibition (TGI) |

| MGC-803 | 30 mg/kg/day | 65.5%[1] |

A xenograft model involves the transplantation of human tumor cells into an immunodeficient animal model to study the efficacy of anticancer compounds.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound functions as a microtubule destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[1] Further investigation has revealed that this compound directly binds to the colchicine binding site on the β-tubulin subunit.[1] This binding prevents the conformational changes necessary for the incorporation of tubulin dimers into the growing microtubule, thereby halting its assembly. The disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[1]

Signaling Pathway of this compound

Caption: Mechanism of Action of this compound.

Experimental Protocols

While the full, detailed experimental protocols from the primary research on this compound are not publicly available, this section outlines the standard methodologies for the key experiments cited. These protocols are based on established scientific practices and provide a framework for understanding how the effects of this compound were likely assessed.

Tubulin Polymerization Assay

This assay is crucial for directly measuring the inhibitory effect of a compound on the formation of microtubules from purified tubulin.

Objective: To determine the concentration at which this compound inhibits tubulin polymerization by 50% (IC₅₀).

General Protocol:

-

Reagents and Materials: Purified tubulin (e.g., from bovine brain), GTP (Guanosine triphosphate), polymerization buffer (e.g., PIPES-based buffer), microplate reader capable of measuring absorbance at 340-350 nm, temperature-controlled cuvette holder or plate reader.

-

Procedure:

-

A solution of purified tubulin in polymerization buffer is prepared and kept on ice to prevent spontaneous polymerization.

-

Varying concentrations of this compound (and a vehicle control, typically DMSO) are added to the tubulin solution.

-

The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization.

-

The increase in turbidity, resulting from microtubule formation, is monitored over time by measuring the absorbance at 340-350 nm.

-

The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.

-

The IC₅₀ value is determined by plotting the inhibition of polymerization against the concentration of this compound.

-

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for Tubulin Polymerization Assay.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the IC₅₀ of this compound for inhibiting the growth and viability of MGC-803, HCT-116, and KYSE30 cells.

General Protocol:

-

Reagents and Materials: Cancer cell lines (MGC-803, HCT-116, KYSE30), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are then dissolved using a solubilization solution.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

In Vivo Xenograft Study

This preclinical model is essential for evaluating the antitumor efficacy of a compound in a living organism.

Objective: To assess the ability of this compound to inhibit the growth of MGC-803 tumors in an animal model.

General Protocol:

-

Reagents and Materials: Immunocompromised mice (e.g., nude or SCID mice), MGC-803 cancer cells, sterile phosphate-buffered saline (PBS), this compound formulation for in vivo administration, calipers for tumor measurement.

-

Procedure:

-

A specific number of MGC-803 cells are subcutaneously injected into the flank of each mouse.

-

The tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives daily administration of this compound (e.g., 30 mg/kg) via a specific route (e.g., intraperitoneal or oral). The control group receives a vehicle solution.

-

Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using a standard formula (e.g., (length × width²)/2).

-

At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to that of the control group.

-

Logical Relationship of Experimental Evaluation

Caption: Logical Flow of this compound Evaluation.

Conclusion and Future Directions

This compound has emerged as a potent inhibitor of tubulin polymerization with significant antiproliferative and in vivo antitumor activities. Its mechanism of action, targeting the colchicine binding site on β-tubulin, places it in a well-established class of microtubule-destabilizing agents. The quantitative data presented in this guide underscore its potential as a lead compound for the development of novel anticancer therapeutics.

Future research should focus on obtaining a more detailed understanding of its pharmacological properties, including its pharmacokinetic and pharmacodynamic profiles. Further studies are also warranted to explore its efficacy in a broader range of cancer models, including those resistant to existing microtubule-targeting agents. The detailed experimental protocols, once fully available, will be crucial for the replication and extension of these seminal findings.

References

The Pharmacokinetic Profile of Novel Coumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of novel coumarin derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. This document summarizes key pharmacokinetic parameters, details essential experimental protocols, and visualizes relevant biological pathways to support ongoing research and development efforts in this field.

Quantitative Pharmacokinetic Data of Novel Coumarin Derivatives

The following tables summarize the pharmacokinetic parameters of several novel coumarin derivatives from recent preclinical studies. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds and for predicting their in vivo behavior.

Table 1: Pharmacokinetic Parameters of Furoxan/Coumarin Hybrids in Rats Following Intravenous Administration

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0–24 (ng·h/mL) | t1/2 (h) | CL (mL/h/kg) |

| CY-14S-4A83 | 0.5 | 945.9 ± 452.5 | 0.2 ± 0.2 | 1308.0 ± 461.7 | 1.0 ± 0.2 | 414.5 ± 145.7 |

| CY-16S-4A43 | 1.67 | 1209.6 ± 481.9 | 0.1 ± 0.1 | 668.6 ± 181.8 | 0.5 ± 0.1 | 2624.6 ± 648.4 |

| CY-16S-4A93 | 1.67 | 9376.2 ± 4205.6 | 0.1 ± 0.0 | 3845.1 ± 1773.4 | 0.9 ± 0.2 | 500.6 ± 195.2 |

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0–24: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life; CL: Clearance.[1]

Table 2: Pharmacokinetic Parameters of a BRD4 Inhibitor Coumarin Derivative in Mice

| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng/mL*h) | t1/2 (h) | Bioavailability (F%) |

| Intravenous | 5 | 0.083 | 2456.32 | 3457.21 | 3.2 | N/A |

| Oral | 20 | 0.5 | 1354.23 | 6825.43 | 4.2 | 49.38 |

This representative compound from a series of coumarin derivatives designed as BRD4 inhibitors showed favorable pharmacokinetic properties, including good oral bioavailability.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for characterizing the pharmacokinetics and biological effects of novel coumarin derivatives.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the steps for a typical pharmacokinetic study in mice or rats to determine the plasma concentration-time profile of a novel coumarin derivative.

Materials:

-

Novel coumarin derivative

-

Vehicle for dosing (e.g., 7% Tween 80, 3% ethanol, 5% DMSO, in 0.9% saline)[3]

-

Male/Female mice (e.g., C57BL/6J, 17-25 g) or rats[4]

-

Oral gavage needles (20-22 G for mice)[5]

-

Syringes

-

Blood collection tubes (e.g., heparinized microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize animals for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water before dosing.[4]

-

Dose Preparation: Prepare the dosing solution of the novel coumarin derivative in the chosen vehicle at the desired concentration.

-

Compound Administration:

-

Oral (PO) Administration: Administer a single dose of the compound to each animal via oral gavage. The volume is typically 10 mL/kg for mice.[5]

-

Intravenous (IV) Administration: For determining absolute bioavailability, administer a single bolus dose into the tail vein.

-

-

Blood Sample Collection: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[3] Blood can be collected via the submandibular vein or retro-orbital sinus for serial sampling, with a terminal cardiac puncture for the final time point.[6]

-

Plasma Preparation: Immediately transfer the collected blood into heparinized tubes. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the resulting plasma supernatant to clean tubes and store at -80°C until analysis.

Quantification of Coumarin Derivatives in Plasma by HPLC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of novel coumarin derivatives in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Plasma samples from the in vivo study

-

Internal Standard (IS) solution (a structurally similar compound)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid or acetic acid

-

Deionized water

-

HPLC system coupled with a tandem mass spectrometer

-

C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm)[7]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column. The specific gradient should be optimized for the analyte of interest.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for the specific coumarin derivative and internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of the coumarin derivative at known concentrations.

-

Quantify the concentration of the coumarin derivative in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2.

-

Western Blot Analysis of Signaling Pathways

This protocol provides a framework for analyzing the effect of novel coumarin derivatives on key signaling pathways like NF-κB, PI3K/AKT, and JAK/STAT.

Materials:

-

Cell lines of interest (e.g., cancer cell lines, immune cells)

-

Novel coumarin derivative

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with the novel coumarin derivative at various concentrations for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for pharmacokinetic analysis and the core components of key signaling pathways often modulated by coumarin derivatives.

Experimental and Logical Workflows

Signaling Pathways

References

- 1. Item - Main pharmacokinetic parameters for coumarin (COU), 7-hydroxycoumarin (7-HCOU) and o-coumaric acid (OCA) in human plasma after oral administration of 60 mL of guaco syrup spiked with 1500 mg of coumarin (n = 5). - Public Library of Science - Figshare [plos.figshare.com]

- 2. Novel coumarin amino acid derivatives: Design, synthesis, docking...: Ingenta Connect [ingentaconnect.com]

- 3. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]

- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Theoretical Study of Coumarin Derivatives: Exploring DSSC, NLO Properties and Pharmacokinetics - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols for MY-1442 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MY-1442 is a novel coumarin-based derivative that functions as a potent tubulin polymerization inhibitor. It selectively targets the colchicine binding site on β-tubulin, leading to the disruption of microtubule dynamics. This interference with microtubule function induces cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells.[1] Published studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including gastric, colon, and esophageal cancer cells, making it a promising candidate for further investigation in cancer therapeutics.[1]

These application notes provide detailed protocols for the use of this compound in a cell culture setting, including methods for assessing its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC-803 | Gastric Cancer | 0.034[1] |

| HCT-116 | Colon Cancer | 0.081[1] |

| KYSE30 | Esophageal Cancer | 0.19[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization in cell culture.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

Experimental Protocols

1. Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentrations in cell culture medium. Based on the coumarin nature of this compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent.

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, if the molecular weight of this compound is 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage, protected from light.

-

2. Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

-

Materials:

-

Cancer cell line of interest (e.g., MGC-803, HCT-116)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up the compensation and gates.

-

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment using flow cytometry.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

PBS

-

Cold 70% ethanol

-